molecular formula C9H6BrFO B1406207 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene CAS No. 1548615-39-9

2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene

Cat. No. B1406207
CAS RN: 1548615-39-9
M. Wt: 229.05 g/mol
InChI Key: PKPUZAGUCCRHQX-UHFFFAOYSA-N
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Description

“2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene” is a chemical compound with the CAS Number: 1548615-39-9 . It has a molecular weight of 229.05 . The IUPAC name for this compound is 2-bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6BrFO/c1-2-5-12-7-3-4-9(11)8(10)6-7/h1,3-4,6H,5H2 . This indicates that the compound has a bromine (Br), a fluorine (F), and an oxygen (O) atom, along with a prop-2-yn-1-yloxy group attached to a benzene ring.


Physical And Chemical Properties Analysis

This compound is stored at a temperature between 28 C .

Scientific Research Applications

Synthesis and Chemical Properties

A practical synthesis method relevant to bromo-fluorobenzene derivatives has been developed for 2-Fluoro-4-bromobiphenyl, highlighting the challenges and solutions in synthesizing bromo-fluorinated compounds. This synthesis method is crucial for manufacturing non-steroidal anti-inflammatory materials, demonstrating the significance of bromo-fluoro derivatives in pharmaceutical manufacturing (Qiu et al., 2009).

Applications in Alzheimer's Disease Research

Amyloid imaging in Alzheimer's disease research has utilized fluorinated compounds for developing imaging ligands to measure amyloid in vivo in the brain. These findings underscore the potential use of fluorinated benzene derivatives in creating diagnostic tools for neurodegenerative diseases (Nordberg, 2007).

Nucleophilic Aromatic Substitution

The study of nucleophilic aromatic substitution reactions, including those involving fluorinated and brominated benzene derivatives, provides foundational knowledge for understanding chemical reactivity and designing synthetic pathways for complex molecules (Pietra & Vitali, 1972).

Supramolecular Chemistry

Benzene derivatives, including those with halogen substituents, play a pivotal role in supramolecular chemistry, enabling the creation of complex structures with potential applications ranging from nanotechnology to biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral . This indicates that it is toxic if swallowed. The safety precautions include P301 + P330 + P331 + P310, which suggest that if swallowed, rinse mouth, do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician .

properties

IUPAC Name

2-bromo-1-fluoro-4-prop-2-ynoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO/c1-2-5-12-7-3-4-9(11)8(10)6-7/h1,3-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPUZAGUCCRHQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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